molecular formula C16H22O4 B13907169 Diethyl 2-(4-propylphenyl)malonate

Diethyl 2-(4-propylphenyl)malonate

Cat. No.: B13907169
M. Wt: 278.34 g/mol
InChI Key: WCHPUXTXOXDNEX-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester is an organic compound with the molecular formula C16H22O4 It is a derivative of propanedioic acid (malonic acid) where the hydrogen atoms are substituted with a 4-propylphenyl group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Propanedioic acid+2EthanolPropanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester+Water\text{Propanedioic acid} + 2 \text{Ethanol} \rightarrow \text{Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester} + \text{Water} Propanedioic acid+2Ethanol→Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester+Water

The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is typically purified through distillation and crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Hydrolysis: Propanedioic acid and ethanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, 1,3-diethyl ester: Lacks the 4-propylphenyl group, resulting in different chemical properties and reactivity.

    Propanedioic acid, 2-phenyl-, 1,3-diethyl ester: Contains a phenyl group instead of a 4-propylphenyl group, leading to variations in steric and electronic effects.

Uniqueness

Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester is unique due to the presence of the 4-propylphenyl group, which imparts distinct steric and electronic characteristics

Properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

diethyl 2-(4-propylphenyl)propanedioate

InChI

InChI=1S/C16H22O4/c1-4-7-12-8-10-13(11-9-12)14(15(17)19-5-2)16(18)20-6-3/h8-11,14H,4-7H2,1-3H3

InChI Key

WCHPUXTXOXDNEX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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